3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride
Description
3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by a trichloromethyl (-CCl₃) substituent at the 3-position of the pyrrolidine ring, along with a hydroxyl group and a hydrochloride salt. These compounds are typically used as intermediates in pharmaceutical synthesis or as chiral building blocks due to their stereochemical versatility .
Key structural features include:
- Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.
- Substituents: Hydroxyl (-OH) and trichloromethyl (-CCl₃) groups at the 3-position.
- Hydrochloride salt: Enhances solubility and stability.
Properties
IUPAC Name |
3-(trichloromethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUKYWPLXWPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(Cl)(Cl)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride typically involves the reaction of trichloromethyl ketones with pyrrolidine derivatives under controlled conditions. One common method includes the use of trichloromethyl ketone and pyrrolidine in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or methyl derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
Hydroxymethyl (-CH₂OH): Increases hydrophilicity, improving aqueous solubility for drug formulations . 4-Chlorobenzyl (-CH₂C₆H₄Cl): Adds aromaticity and lipophilicity, which may enhance blood-brain barrier penetration for CNS applications .
Synthetic Routes: Asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) are critical for stereoisomerically pure analogs, as seen in the preparation of (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride .
Analytical Purity :
Pharmacological and Industrial Relevance
- Pharmaceuticals : Analogs with hydroxymethyl or chlorobenzyl groups are explored for Alzheimer’s disease (e.g., α7 nAChR agonists) or CNS disorders .
- Industrial Use : High-purity analogs (e.g., 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride) are marketed as building blocks for large-scale synthesis .
Q & A
Q. What are the optimal synthetic routes for 3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. Key steps include:
- Trichloromethylation : Introduce the trichloromethyl group via nucleophilic substitution using trichloromethane derivatives under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
- Hydrochloride Salt Formation : React the free base with hydrochloric acid in polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity and solubility .
- Purification : Use recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity .
Critical parameters: Temperature control (<0°C for exothermic steps) and pH adjustment (pH 4–5 for salt precipitation) .
Q. How should researchers characterize the compound’s purity and stereochemical integrity?
- Methodological Answer :
- Purity :
- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 210–254 nm .
- Elemental Analysis : Validate C, H, N, Cl content (±0.4% theoretical values) .
- Stereochemistry :
- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (Mo Kα radiation) .
Q. What solvent systems and storage conditions maximize stability?
- Methodological Answer :
- Solubility : Water (due to hydrochloride salt), methanol, DMSO. Avoid halogenated solvents (risk of halogen exchange) .
- Stability :
- Short-term : Store at 4°C in airtight, light-protected vials.
- Long-term : Lyophilize and store at -20°C under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the trichloromethyl group (e.g., replace with CF₃ or CH₃) and compare activities .
- Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in HEK293 or HeLa cells .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to receptors (e.g., GPCRs) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assay) with alternative methods (e.g., ATP-luciferase or Caspase-3/7 assays) .
- Batch Consistency : Compare results across multiple synthetic batches to rule out impurities .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity .
Q. What strategies improve low yields in large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C or RhCl₃) for hydrogenation steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry .
- Scale-Up Adjustments :
- Solvent Switch : Replace low-boiling solvents (e.g., THF) with dimethylacetamide (DMAc) for higher-temperature reactions .
- Workflow : Implement continuous-flow reactors to enhance mixing and heat transfer .
Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
